molecular formula C13H20BNO3 B2992914 (4-(Hexylcarbamoyl)phenyl)boronic acid CAS No. 1611473-73-4

(4-(Hexylcarbamoyl)phenyl)boronic acid

Cat. No.: B2992914
CAS No.: 1611473-73-4
M. Wt: 249.12
InChI Key: NBDNMUSZDAHAIE-UHFFFAOYSA-N
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Description

(4-(Hexylcarbamoyl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a phenyl ring substituted with a hexylcarbamoyl group and a boronic acid functional group, making it a valuable reagent in various chemical transformations.

Properties

IUPAC Name

[4-(hexylcarbamoyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO3/c1-2-3-4-5-10-15-13(16)11-6-8-12(9-7-11)14(17)18/h6-9,17-18H,2-5,10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDNMUSZDAHAIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NCCCCCC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(Hexylcarbamoyl)phenyl)boronic acid typically involves the reaction of 4-bromoaniline with hexyl isocyanate to form the corresponding hexylcarbamoyl derivative. This intermediate is then subjected to a borylation reaction using a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction conditions often include a base like potassium carbonate and a solvent such as dimethylformamide (DMF) or toluene, under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening and process optimization techniques helps in scaling up the production while maintaining environmental and safety standards .

Biological Activity

(4-(Hexylcarbamoyl)phenyl)boronic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, synthesis, and potential applications based on recent research findings.

  • Molecular Formula : C13_{13}H19_{19}BNO2_2
  • Molar Mass : 221.11 g/mol .
  • CAS Number : 1611473-73-4 .

Boronic acids, including this compound, interact with various biological targets through reversible covalent bonding, particularly with diols and amino groups in proteins. This interaction can modulate enzyme activities and influence cellular uptake processes .

1. Anticancer Activity

Recent studies have demonstrated that boronic acid derivatives possess significant anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance, it has been reported to exhibit cytotoxic effects on MCF-7 breast cancer cells with an IC50_{50} value indicating substantial potency .

2. Antibacterial Properties

This compound has also been evaluated for its antibacterial activity. Research indicates that this compound can effectively inhibit the growth of Gram-negative bacteria such as Escherichia coli, with effective concentrations noted around 6.50 mg/mL .

3. Antioxidant Activity

The antioxidant potential of this boronic acid derivative has been assessed using various assays, including DPPH and ABTS radical scavenging methods. The compound displayed significant antioxidant activity, suggesting its potential use in formulations aimed at reducing oxidative stress .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50_{50} Value (µg/mL)Reference
AnticancerMCF-7 (Breast Cancer)18.76 ± 0.62
AntibacterialE. coli6.50
AntioxidantABTS Radical Scavenging0.14 ± 0.01
Enzyme InhibitionButyrylcholinesterase3.12 ± 0.04

Synthesis and Formulation

The synthesis of this compound typically involves the reaction of phenylboronic acid with hexylcarbamide under controlled conditions to yield the desired compound with high purity and yield . This compound can be incorporated into various formulations, including creams and gels, enhancing their therapeutic efficacy through improved bioavailability.

Applications in Medicine

Given its diverse biological activities, this compound has potential applications in:

  • Cancer Therapy : As a lead compound for developing new anticancer agents.
  • Antimicrobial Treatments : In formulations targeting bacterial infections.
  • Cosmetics : Due to its antioxidant properties, it may be beneficial in skincare products aimed at reducing oxidative damage.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (4-(Hexylcarbamoyl)phenyl)boronic acid and optimizing reaction yields?

  • Methodological Answer : Synthesis typically involves Suzuki-Miyaura cross-coupling or functionalization of pre-existing boronic acid derivatives. For example, coupling 4-bromo-N-hexylbenzamide with bis(pinacolato)diboron under Pd catalysis (e.g., Pd(PPh₃)₄) in anhydrous DMF at 80°C for 12 hours. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields the product. Optimization includes adjusting stoichiometry (1.2 eq boronate ester), catalyst loading (5 mol%), and inert atmosphere to minimize oxidation . Yields >70% are achievable with rigorous exclusion of moisture.

Q. What safety precautions are critical when handling phenylboronic acid derivatives in laboratory settings?

  • Methodological Answer : Key precautions include:

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (H315, H319) .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols (H335) .
  • Spill Management : Neutralize with sodium bicarbonate and dispose via hazardous waste protocols (P501) .
  • Storage : In airtight containers under nitrogen at 2–8°C to prevent hydrolysis .

Q. How can researchers characterize phenylboronic acid derivatives using spectroscopic techniques?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include boronic acid protons (δ 8.0–8.2 ppm, broad) and carbamoyl groups (δ 2.5–3.5 ppm for alkyl chains; δ 165–170 ppm in ¹³C). For example, 4-(methylthio)phenyl boronic acid shows aromatic protons at δ 7.86 (d, J = 8.5 Hz) and δ 7.34 (d) .
  • IR Spectroscopy : B-O stretching (~1340 cm⁻¹) and C=O (carbamoyl, ~1680 cm⁻¹) .
  • Mass Spectrometry : HRMS (ESI⁺) confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₉BNO₃: calc. 260.1467) .

Advanced Research Questions

Q. What computational approaches are employed to predict the structural and electronic properties of phenylboronic acids?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts bond angles (B-C~120°), partial charges (boron: +0.35 e), and spectral properties. Software like SPARTAN’14 models vibrational frequencies (IR) and NMR chemical shifts with <5% deviation from experimental data . Applications include designing probes with optimized HOMO-LUMO gaps for sensing (e.g., QCy-BA in H₂O₂ detection) .

Q. How does the structure of phenylboronic acid derivatives influence their biological activity, such as enzyme inhibition?

  • Methodological Answer : Substituents on the phenyl ring modulate bioactivity:

CompoundTargetIC₅₀ (μM)Key Structural Feature
Combretastatin A-4Tubulin0.02Hydroxyl group on ring B
13c (boronic acid)Tubulin21Boronic acid replaces hydroxyl
Crizotinib prodrug 51ALK/ROS1 kinases0.48Boronic ester for sustained release
Boronic acids enhance binding to enzymes with catalytic serines/threonines (e.g., Autotaxin inhibition via covalent interactions) .

Q. What methodologies are used to study the dynamic responsiveness of boronic acid-based probes to biochemical stimuli?

  • Methodological Answer :

  • Time-Resolved NMR : Monitor H₂O₂-triggered cleavage of boronic esters (e.g., QCy-BA → QCy-DT) via disappearance of δ 5.10 ppm (O–CH₂) and emergence of δ 5.20 ppm (quinone methide) .
  • Fluorescence Spectroscopy : Track emission shifts (e.g., λₑₓ 400 nm → λₑₘ 550 nm) upon analyte binding. For glucose sensing, C-dots functionalized with boronic acid show 9–900 μM linear range .

Q. How can Suzuki-Miyaura cross-coupling reactions be optimized for phenylboronic acid derivatives in complex syntheses?

  • Methodological Answer :

  • Catalyst System : Pd(OAc)₂ with SPhos ligand (2 mol%) in THF/H₂O (3:1) at 60°C .
  • Base : K₂CO₃ (2.5 eq) for deprotonation without boronate degradation.
  • Troubleshooting :
  • Low Yield : Add 1 eq LiCl to stabilize Pd intermediates.
  • Side Products : Use degassed solvents to prevent proto-deboronation .

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